A +3 Da Mass Shift Provides Superior Resolution Over +1 Da and +2 Da Analogs
The dual isotopic labeling of Ethyl Bromoacetate-13C, d2 yields a monoisotopic mass of 168.97885 Da , which is +3.01591 Da higher than the unlabeled compound (165.96294 Da) [1]. This is a larger shift than the +1 Da for Ethyl Bromoacetate-1-13C (Sigma-Aldrich #293199) or the +2 Da for Ethyl Bromoacetate-1,2-13C2 (sigma-aldrich.com, mass shift M+2) . The +3 Da shift is critical for overcoming natural isotope abundance interference and for achieving a distinct, non-overlapping peak in selected reaction monitoring (SRM) methods.
| Evidence Dimension | Molecular Ion Mass Shift in Mass Spectrometry |
|---|---|
| Target Compound Data | +3.01591 Da (Monoisotopic Mass: 168.97885 Da) |
| Comparator Or Baseline | Ethyl Bromoacetate (unlabeled): 0 Da; Ethyl Bromoacetate-1-13C: +1 Da; Ethyl Bromoacetate-1,2-13C2: +2 Da |
| Quantified Difference | Target provides a +3 Da shift, a >3 Da delta from unlabeled, compared to +1 Da and +2 Da shifts for single and double 13C analogs respectively. |
| Conditions | Calculated from monoisotopic masses (PubChem, ChemSpider). MS-based quantitative analysis context. |
Why This Matters
This larger, unique mass shift ensures the internal standard signal is entirely resolved from the analyte and any endogenous background, a requirement for validated bioanalytical methods.
- [1] PubChem. Ethyl bromoacetate (CID 7748). Monoisotopic Mass: 165.96294 Da. https://pubchem.ncbi.nlm.nih.gov/compound/7748 (accessed 2026-04-26). View Source
